5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid
Description
5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid is a sulfonamide derivative featuring a benzoylamino-substituted phenyl ring linked via a sulfonyl group to a 2-chlorobenzoic acid backbone.
Propriétés
IUPAC Name |
5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O5S/c21-18-11-10-16(12-17(18)20(25)26)29(27,28)23-15-8-6-14(7-9-15)22-19(24)13-4-2-1-3-5-13/h1-12,23H,(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGCDNZDSSCRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzoylamino Intermediate: This step involves the reaction of 4-aminobenzoyl chloride with aniline to form 4-(benzoylamino)aniline.
Sulfonylation: The intermediate 4-(benzoylamino)aniline is then reacted with chlorosulfonic acid to introduce the sulfonyl group, resulting in 4-(benzoylamino)phenylsulfonyl chloride.
Coupling with 2-Chlorobenzoic Acid: Finally, the sulfonyl chloride intermediate is coupled with 2-chlorobenzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoic acid moiety can participate in nucleophilic substitution reactions
Activité Biologique
5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid is a complex organic compound with significant biological activity. It features a benzoylamino group, a sulfonyl group, and a chlorobenzoic acid moiety, which contribute to its pharmacological properties. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment.
Chemical Structure
- IUPAC Name: 5-[(4-benzamidophenyl)sulfamoyl]-2-chlorobenzoic acid
- Molecular Formula: CHClNOS
- Molecular Weight: 423.73 g/mol
Structural Characteristics
The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent. The presence of the sulfonamide group is particularly notable for its ability to interact with biological receptors.
The biological activity of 5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid primarily involves inhibition of specific protein functions related to cancer cell proliferation. Research indicates that compounds with similar structures can act as inhibitors of mitotic kinesins, which are crucial for proper cell division.
Key Findings from Research
- Inhibition of Kinesin Proteins: The compound has been shown to inhibit HSET (KIFC1), a motor protein involved in centrosome clustering in cancer cells. This inhibition can lead to multipolar spindle formation, resulting in cell death in centrosome-amplified cancer cells .
- Selectivity and Potency: In vitro assays have demonstrated that the compound exhibits micromolar potency against HSET, with an IC value indicating effective inhibition at low concentrations .
- Potential as an Anticancer Agent: Due to its mechanism of disrupting normal mitotic processes, this compound is being explored as a potential anticancer drug.
Table 1: Biological Activity Data
| Study Reference | Target Protein | IC (µM) | Effect |
|---|---|---|---|
| HSET | 2.7 | Inhibition of centrosome clustering | |
| CCR2/CCR9 | Not specified | Potential receptor inhibition |
In Vivo Studies
While most data available pertains to in vitro studies, preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of the compound in animal models. Such studies will help ascertain the compound's bioavailability and systemic effects.
Comparaison Avec Des Composés Similaires
Table 1: Structural Features of Analogous Sulfonamide-Benzoic Acid Derivatives
Key Observations :
- The target compound’s benzoylamino group distinguishes it from analogs with smaller substituents (e.g., methoxy in , ethoxy in ).
- Halogenation patterns vary: The PDB 8L9 compound () includes bromo, fluoro, and methyl groups, likely improving electronegativity and steric interactions.
Physicochemical Properties
Table 2: Property Comparison
Analysis :
- The target compound’s benzoylamino group likely reduces aqueous solubility compared to methoxy/ethoxy analogs ().
- Lipophilicity (LogP) increases with aromatic/halogenated substituents (e.g., benzyl in , bromo in ), favoring membrane permeability but complicating pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
